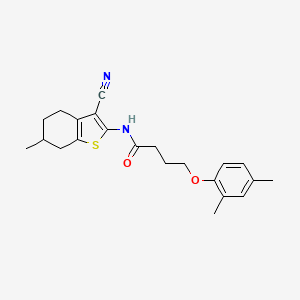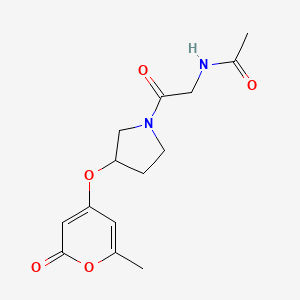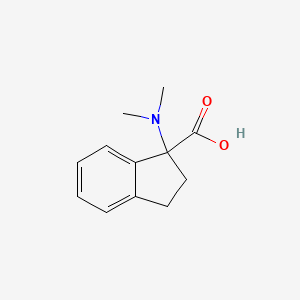
1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves the use of palladium-catalyzed reactions or intramolecular Diels-Alder reactions. For example, a study details the synthesis of a novel antitumor agent involving the formation of a cyclic alkenyl ether, highlighting the use of a dual role Pd(II) catalyst in key steps (Mondal et al., 2003). Another approach involves the thermal cyclization of N2-acylamidines, yielding isoindol-1-ones, showcasing a method that could be adapted for the synthesis of 1H-indene derivatives (Widmer et al., 1978).
Molecular Structure Analysis
The molecular conformation and crystal structure of related indan derivatives provide insights into the spatial arrangement of atoms and the types of interactions stabilizing the structure. X-ray diffraction (XRD) techniques have been used to determine the achiral crystal structure of racemic indan derivatives, revealing details about hydrogen bonding and molecular packing (Doriguetto et al., 2009).
Chemical Reactions and Properties
Carboxylic acids, including those with the indene structure, have a propensity to form hydrogen-bonded dimers due to the presence of donor and acceptor sites within the molecule. This dimerization is a significant chemical property, influencing the compound's reactivity and interactions (Wojnarska et al., 2019).
Physical Properties Analysis
The physical properties of 1H-indene derivatives can be inferred from studies on similar compounds. These properties include melting points, boiling points, solubility, and crystal structure, which are essential for understanding the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties encompass reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations. The addition of carboxylic acids to cyclic 1,3-diketones, leading to rearranged adducts, is an example of the chemical reactivity of compounds with dimethylamino groups (Vittorelli et al., 1974).
Scientific Research Applications
Corrosion Inhibition
Indene derivatives, including 1H-indene-1-carboxylic acid analogs, have been explored for their potential in corrosion inhibition. A study by Saady et al. (2018) demonstrated that indanone derivatives exhibit significant anti-corrosive properties on mild steel in hydrochloric acid solutions. These compounds, including 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (MIC), were found to effectively inhibit steel corrosion, with efficiency increasing alongside inhibitor concentration. The study suggests that these compounds act through adsorption on the metal surface, following Langmuir isotherm behavior, and exhibit mixed-type inhibitory effects. Theoretical studies supported the experimental findings, showing a correlation between the molecular structure of the inhibitors and their efficiency (Saady et al., 2018).
Material Synthesis and Characterization
Indene derivatives have been synthesized and characterized for various applications. For instance, Jing (2012) reported an improved method for synthesizing 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester, a key intermediate in the production of the pesticide Indoxacarb. This method optimized the reaction conditions for higher yields and suggested that the recrystallization method is more suitable for industrial production than column chromatography, considering equipment costs and scalability (Jing, 2012).
Optical Probes and Sensing
Indene derivatives have also been utilized in the development of optical probes for anion detection. A study by Al-Sayah et al. (2016) introduced a molecule derived from indene as an optical probe for various anions. This probe showed strong binding to carboxylate, oxalate, cyanide, and dihydrogen phosphate anions, resulting in significant changes in emission and NMR chemical shifts, which could be useful for environmental monitoring and chemical analysis (Al-Sayah et al., 2016).
Safety And Hazards
The safety precautions for handling “1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro-” include wearing protective gloves, clothing, eye protection, and face protection . It should be handled under inert gas and protected from moisture . The compound should be kept away from heat, sparks, open flames, hot surfaces, and should not be subjected to grinding, shock, or friction .
properties
IUPAC Name |
1-(dimethylamino)-2,3-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)12(11(14)15)8-7-9-5-3-4-6-10(9)12/h3-6H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQBUBVGJORSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indene-1-carboxylic acid, 1-(dimethylamino)-2,3-dihydro- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Butyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2485779.png)
![4-cyano-N-[2-(propylsulfonyl)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B2485781.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B2485783.png)
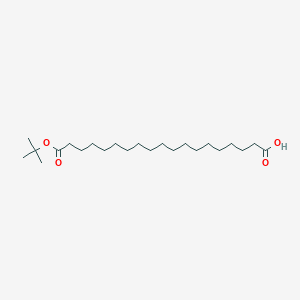
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(4-methylbenzyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2485788.png)
![6-Methoxy-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2485789.png)
![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide](/img/structure/B2485791.png)

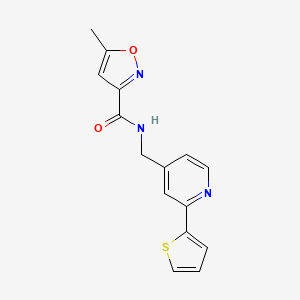
![5-bromo-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2485796.png)
